Fmoc-Dbz(o-Alloc)-OH
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Overview
Description
Fmoc-Dbz(o-Alloc)-OH: is a compound used in peptide synthesis. It is a derivative of dibenzofulvene and is often used as a protecting group for amino acids during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and an allyloxycarbonyl (Alloc) group, which are used to protect the amino and carboxyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dbz(o-Alloc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using the Alloc group. This is done by reacting the Fmoc-protected amino acid with allyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dbz(o-Alloc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to reveal the free amino and carboxyl groups. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection is done using palladium catalysts.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds. This is usually done using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF)
Alloc Deprotection: Palladium(0) catalysts in the presence of a nucleophile
Coupling Reactions: DIC and HOBt in DMF
Major Products Formed
Deprotected Amino Acid: After deprotection, the free amino acid is obtained.
Peptide Chains: Through coupling reactions, peptide chains of varying lengths can be synthesized.
Scientific Research Applications
Fmoc-Dbz(o-Alloc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It aids in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-Dbz(o-Alloc)-OH involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Alloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dbz(o-Boc)-OH: Uses tert-butoxycarbonyl (Boc) instead of Alloc for carboxyl protection.
Fmoc-Dbz(o-Cbz)-OH: Uses benzyloxycarbonyl (Cbz) for carboxyl protection.
Uniqueness
Fmoc-Dbz(o-Alloc)-OH is unique due to its use of the Alloc group, which can be selectively removed using palladium catalysts. This provides an advantage in certain synthetic routes where selective deprotection is required.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-2-13-33-25(31)27-22-12-11-16(24(29)30)14-23(22)28-26(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-12,14,21H,1,13,15H2,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMCIXGURCWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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